![molecular formula C11H11Br2N3OS B280015 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as LFM-A13 and is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway.
作用機序
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide selectively inhibits the JAK2 signaling pathway by binding to the ATP-binding pocket of JAK2. This leads to the inhibition of downstream signaling pathways, including the STAT3 and STAT5 pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In preclinical studies, this compound has been found to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. In addition, LFM-A13 has also been found to have anti-inflammatory effects and has shown potential in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of using 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments is its specificity towards the JAK2 signaling pathway. This allows for selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide. One of the major directions is the evaluation of the efficacy of this compound in clinical trials for cancer treatment. In addition, there is also potential for the use of LFM-A13 in the treatment of autoimmune diseases and inflammatory disorders. Further research is also needed to optimize the synthesis method of this compound and to develop more efficient methods for its delivery in vivo.
合成法
The synthesis of 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction of 2-bromo-4,5-dimethylthiophene-3-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst. The product is then treated with bromine to obtain the final compound. This method has been reported in several research papers and has been optimized to achieve high yields of the product.
科学的研究の応用
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various research fields. One of the major applications of this compound is in the field of cancer research. JAK2 signaling pathway has been found to be overactivated in several types of cancer, including leukemia, myeloproliferative neoplasms, and solid tumors. Inhibition of JAK2 signaling pathway using LFM-A13 has shown promising results in preclinical studies, and several clinical trials are underway to evaluate the efficacy of this compound in cancer treatment.
特性
分子式 |
C11H11Br2N3OS |
|---|---|
分子量 |
393.1 g/mol |
IUPAC名 |
4,5-dibromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c1-6-7(5-15-16(6)2)4-14-11(17)9-3-8(12)10(13)18-9/h3,5H,4H2,1-2H3,(H,14,17) |
InChIキー |
YJSFBINIQGZXDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br |
正規SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


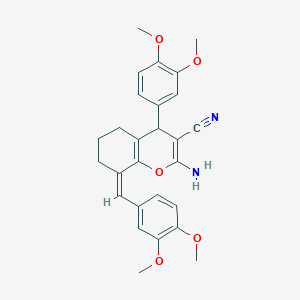
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
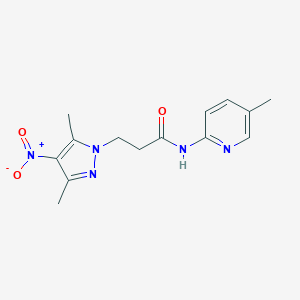

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
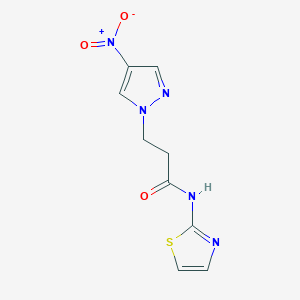
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
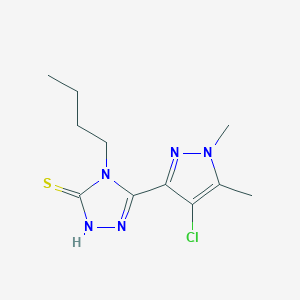
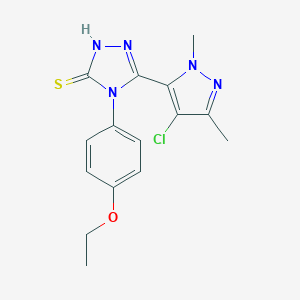

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
